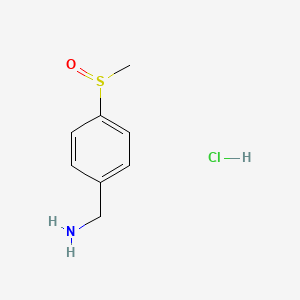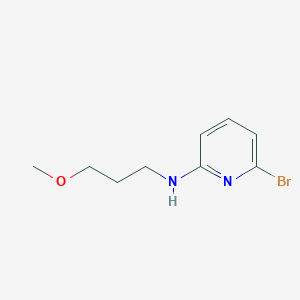![molecular formula C8H5BrN2O B1503007 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-57-0](/img/structure/B1503007.png)
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Descripción general
Descripción
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position and a formyl group at the 3rd position of the pyrrolopyridine ring system
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactions are typically conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality.
Types of Reactions:
Oxidation: The formyl group at the 3rd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the formyl group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: LiAlH4
Substitution: NaN3, KI
Major Products Formed:
Oxidation: 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reduction: 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-amine
Substitution: 7-azido-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, 7-iodo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Aplicaciones Científicas De Investigación
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, such as in the development of anticancer drugs and treatments for inflammatory diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is structurally similar to other brominated pyrrolopyridine derivatives, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. These compounds differ in the position of the bromine atom and the substitution pattern on the pyrrolopyridine ring, which can lead to variations in their chemical reactivity and biological activity.
Comparación Con Compuestos Similares
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSDPYZNHPBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676843 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-57-0 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)

![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)











